N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(2-Methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group at position 5 and a sulfanylacetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-methoxyphenyl group. This compound belongs to a class of molecules explored for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structural uniqueness lies in the combination of a pyridine ring (electron-deficient heterocycle) and a 2-methoxyphenyl group (electron-rich aromatic system), which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-22-13-7-3-2-6-12(13)18-14(21)10-24-16-20-19-15(23-16)11-5-4-8-17-9-11/h2-9H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQZLXXVKMBSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the pyridinyl group: This step often involves the use of pyridine derivatives in a nucleophilic substitution reaction.
Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.
Final assembly: The final step involves coupling the intermediate products to form the desired compound, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The biological activity and physicochemical properties of 1,3,4-oxadiazole sulfanyl acetamides are highly dependent on substituents at the oxadiazole core and the acetamide nitrogen. Below is a comparative analysis of key analogs:
Key Observations :
- Pyridine vs. This may enhance binding affinity to enzymes or receptors with polar active sites.
- Methoxy Positioning : The 2-methoxyphenyl group in the target compound may confer better metabolic stability compared to para-substituted methoxy groups (e.g., CDD-934506’s 4-methoxyphenyl), as ortho-substituents can sterically hinder oxidative metabolism .
- Nitrophenyl vs.
Comparison :
- The target compound’s synthesis likely mirrors and , but the pyridin-3-yl group may require specialized precursors (e.g., pyridine-3-carboxylic acid for oxadiazole formation).
- Sodium hydride (NaH) in DMF is a common base/solvent system for S-alkylation, as seen in .
Antimicrobial Activity:
- The target compound’s pyridin-3-yl group may enhance activity against Gram-negative bacteria compared to ’s 4-acetamidophenyl derivatives, which showed specificity for S. aureus .
- ’s 3,4,5-trimethoxyphenyl derivatives demonstrated broad-spectrum antimicrobial activity, suggesting that methoxy groups at multiple positions improve potency .
Anticancer Potential:
- Thiadiazole analogs () with pyridinyl groups showed IC50 values as low as 1.8 µM against Caco-2 cells, indicating that pyridine-containing heterocycles may be effective in oncology . The target compound’s oxadiazole core could offer similar efficacy with reduced toxicity.
Toxicity:
- noted low hemolytic activity for 4-chlorophenyl derivatives, except for compounds with bulky substituents (e.g., 6g, 6j) . The target compound’s 2-methoxyphenyl group may reduce cytotoxicity compared to nitro- or halogen-substituted analogs.
Physicochemical Properties
Table 3: Predicted Properties (Based on Analog Data)
Insights :
- The pyridin-3-yl group likely improves aqueous solubility compared to purely aromatic substituents, aiding bioavailability.
- The 2-methoxy group’s ortho position may reduce crystal packing efficiency, enhancing dissolution rates .
Biological Activity
N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4O2S. The compound features a methoxyphenyl group and a pyridine ring linked through an oxadiazole moiety, which is known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes, inhibiting their activity and thus altering metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors, modulating their functions and affecting cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that similar oxadiazole derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or biofilm formation .
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Properties : Research indicates that compounds with oxadiazole structures can exhibit significant antibacterial effects against various strains of bacteria.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory responses through its action on specific pathways.
1. Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including those structurally similar to this compound. Results indicated strong bactericidal effects against Staphylococcus species without significant cytotoxicity to normal cell lines .
2. Cytotoxicity Assessments
In another investigation, cytotoxicity was assessed using various cancer cell lines. The results demonstrated that certain derivatives led to increased cell viability at lower concentrations while exhibiting cytotoxic effects at higher doses . This dual behavior suggests a potential therapeutic window for further development.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
